molecular formula C9H11NO3 B7865465 Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Cat. No. B7865465
M. Wt: 181.19 g/mol
InChI Key: FFBACWXOVOFWQR-UHFFFAOYSA-N
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Patent
US05498722

Procedure details

A mixture of ethyl isocyanoacetate (13.4 g) in THF (65 ml) was added dropwise to a stirred solution of potassium tert-butoxide (14.5 g) in THF (97 ml) at 0° C. Cyclopropanecarboxylic acid chloride (5.4 ml) was added dropwise at below 10° C. and the solvent evaporated. Water (68 ml) and acetic acid (3.4 ml) was added to the mixture, then diisopropyl ether (2×150 ml) was added and the layers separated. The aqueous layer was further extracted with diisopropyl ether (2×150 ml) and the combined organic extracts were dried. Evaporation of the solvent afforded the title compound as a yellow oil (8.3 g).
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].CC(C)([O-])C.[K+].[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>C1COCC1>[CH:15]1([C:18]2[O:19][CH:2]=[N:1][C:3]=2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
97 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Water (68 ml) and acetic acid (3.4 ml) was added to the mixture
ADDITION
Type
ADDITION
Details
diisopropyl ether (2×150 ml) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with diisopropyl ether (2×150 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(N=CO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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